molecular formula C12H17N3O B6645585 N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide

N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide

Cat. No. B6645585
M. Wt: 219.28 g/mol
InChI Key: QUZOJGHOTXUQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide, also known as NMP, is a chemical compound with potential applications in scientific research. This compound is a member of the pyridine carboxamide family and has been studied for its potential use in various fields, including pharmacology and neuroscience. In

Mechanism of Action

N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide acts as a partial agonist at nicotinic acetylcholine receptors, which are involved in a variety of physiological processes, including learning and memory, attention, and reward. By binding to these receptors, N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide can modulate their activity and affect these processes.
Biochemical and Physiological Effects:
N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine. Additionally, N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide in lab experiments is its specificity for nicotinic acetylcholine receptors. This allows researchers to study the role of these receptors in various physiological processes. However, one limitation of using N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide. One area of interest is the development of more selective and potent nicotinic acetylcholine receptor agonists. Additionally, N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide could be studied for its potential use in the treatment of addiction and cognitive disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide and its potential applications in various fields.

Synthesis Methods

N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide can be synthesized through a multistep process starting from 4-methylpiperidine. The first step involves the reaction of 4-methylpiperidine with acetic anhydride to form N-acetyl-4-methylpiperidine. This compound is then reacted with 3-pyridinecarboxylic acid to form N-acetyl-N-(3-pyridyl)-4-methylpiperidine. Finally, the acetyl group is removed through hydrolysis to yield N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide.

Scientific Research Applications

N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide has been studied for its potential use in various fields, including pharmacology and neuroscience. In pharmacology, N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide has been shown to have potential as a treatment for addiction, as it can reduce the rewarding effects of drugs of abuse. In neuroscience, N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide has been studied for its potential use as a tool to study the role of nicotinic acetylcholine receptors in the brain.

properties

IUPAC Name

N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-12(4-7-13-8-5-12)15-11(16)10-3-2-6-14-9-10/h2-3,6,9,13H,4-5,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZOJGHOTXUQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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